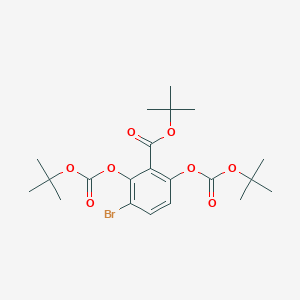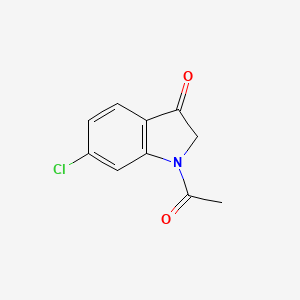
1-Acetyl-6-chloroindolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-6-chloroindolin-3-one is a chemical compound belonging to the indole family, which is known for its diverse biological activities. This compound features a chloro substituent at the 6th position and an acetyl group at the 1st position of the indolin-3-one core structure. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
1-Acetyl-6-chloroindolin-3-one can be synthesized through several methods. One common approach involves the acetylation of 6-chloroindolin-3-one using acetic anhydride in the presence of a base such as sodium acetate . The reaction typically occurs under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Acetyl-6-chloroindolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolin-3-one derivatives depending on the nucleophile used.
科学研究应用
1-Acetyl-6-chloroindolin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-acetyl-6-chloroindolin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
6-Chloroindolin-2-one: Lacks the acetyl group at the 1st position.
1-Acetylindolin-3-one: Lacks the chloro substituent at the 6th position.
Indolin-3-one: The parent compound without any substituents.
Uniqueness
1-Acetyl-6-chloroindolin-3-one is unique due to the presence of both the acetyl and chloro groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
属性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
1-acetyl-6-chloro-2H-indol-3-one |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)12-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 |
InChI 键 |
VQUOMFUOGPYBGL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC(=O)C2=C1C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13937589.png)

![5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13937594.png)
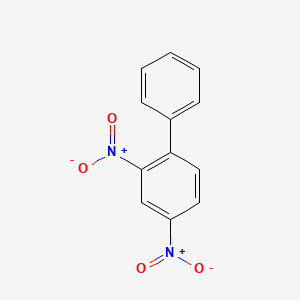
![4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B13937604.png)
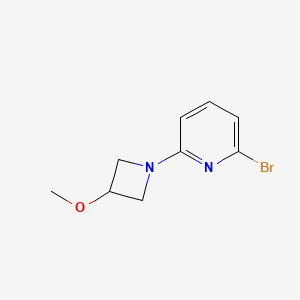
![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)
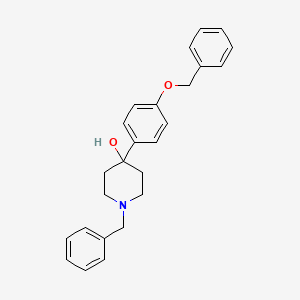

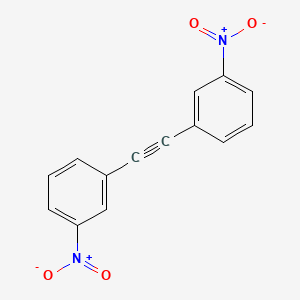
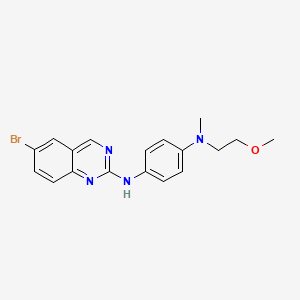
![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
